molecular formula C17H11ClN4O B3038690 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 886361-41-7

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B3038690
M. Wt: 322.7 g/mol
InChI Key: FICABWQVBPUWMT-UHFFFAOYSA-N
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Description

The compound "4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are often used as building blocks in pharmaceuticals and agrochemicals due to their structural similarity to nucleotides.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of related compounds has been reported using raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, leading to products like 2,4-dichloro-5-methoxy-pyrimidine with high purity under optimal conditions . Another example includes the transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile into various pyrimidine derivatives through reactions with primary and secondary amines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the analysis of compounds with similar structures . These studies reveal the planarity of the pyrimidine ring and the dihedral angles between the pyrimidine and substituent rings, which can influence the compound's reactivity and interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including cyclization, chloridization, acetylation, and reactions with bifunctional nucleophiles to form various heterocyclic compounds . The reactivity of these compounds can be explored through their behavior towards different reagents, leading to the formation of Schiff bases, pyrazoles, pyrimidines, pyridopyrimidines, and diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and spectroscopic characteristics, are crucial for their practical applications. These properties are often determined using techniques like NMR, IR, mass spectrometry, and elemental analysis . The presence of substituents like chloro, methoxy, and amino groups can significantly affect these properties, as well as the compound's biological activity .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile and related compounds have been explored in various chemical syntheses. For instance, Farouk, Ibrahim, and El-Gohary (2021) described the synthesis of related compounds and their use as building blocks for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. These reactions involve a range of bifunctional nucleophiles, highlighting the compound's versatility in organic synthesis (Farouk, Ibrahim, & El-Gohary, 2021). Similarly, Abdel-Mohsen and Geies (2008) reported the use of a related compound as a building block for synthesizing pyrrolo[2,3-b]pyridine and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidine systems, some of which exhibited antibacterial properties (Abdel-Mohsen & Geies, 2008).

Pharmacological Applications

Despite the exclusion of drug use, dosage, and side effects, it's worth noting that some derivatives of this compound have been investigated for their potential anticancer properties. Tiwari et al. (2016) synthesized derivatives and evaluated their in-vitro anticancer activities against several human tumor cell lines, finding certain derivatives with significant anticancer activity (Tiwari et al., 2016).

Material Science and Corrosion Inhibition

In the field of materials science, Khaled et al. (2011) investigated a pyrimidine derivative for its potential as a corrosion inhibitor for copper in saline solutions. Their research indicated that this derivative significantly reduced copper corrosion, demonstrating its potential in materials protection (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be discussed.


Future Directions

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.


properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c1-23-12-7-5-11(6-8-12)15-13(10-19)16(18)22-17(21-15)14-4-2-3-9-20-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICABWQVBPUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=N3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156307
Record name 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

CAS RN

886361-41-7
Record name 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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